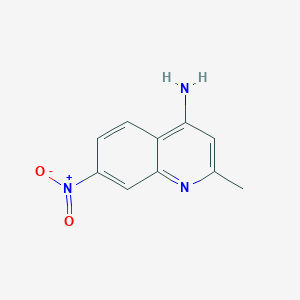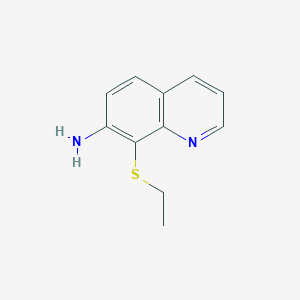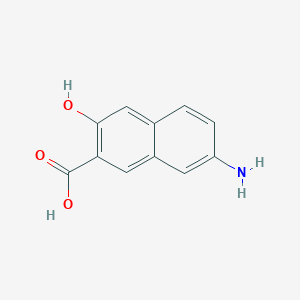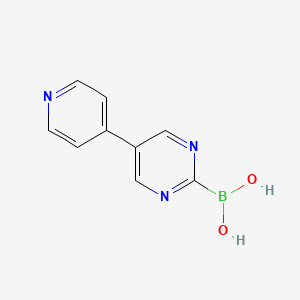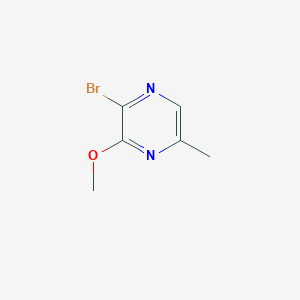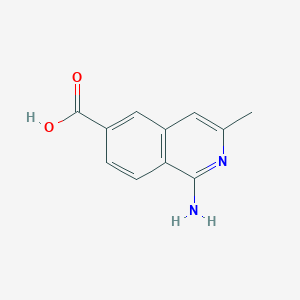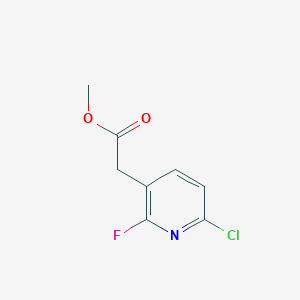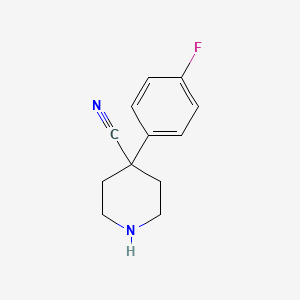
(4-Oxo-4H-1-benzopyran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-4H-chromen-3-yl)acetic acid is a compound belonging to the chromone family, which is characterized by a benzopyran-4-one structure. This compound is known for its diverse biological activities and is used in various scientific research fields. The chromone core is a common scaffold in many natural products and synthetic compounds, making it a valuable target for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4H-chromen-3-yl)acetic acid typically involves the condensation of chromone derivatives with acetic acid or its derivatives. One common method is the multicomponent condensation reaction, which involves the use of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile and the final formation of the furylacetic acid moiety in acidic media.
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-4H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone core, leading to the formation of dihydrochromone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or refluxing .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or dihydro derivatives .
Scientific Research Applications
2-(4-Oxo-4H-chromen-3-yl)acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Oxo-4H-chromen-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, affecting cellular processes and leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Oxo-4H-chromen-3-yl)acetic acid include:
- 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
- 8-Chloro-2-(4-isobutylphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
- 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
Uniqueness
What sets 2-(4-Oxo-4H-chromen-3-yl)acetic acid apart from similar compounds is its specific substitution pattern on the chromone core, which can influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets and exhibit distinct biological effects .
Properties
CAS No. |
50878-09-6 |
|---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-(4-oxochromen-3-yl)acetic acid |
InChI |
InChI=1S/C11H8O4/c12-10(13)5-7-6-15-9-4-2-1-3-8(9)11(7)14/h1-4,6H,5H2,(H,12,13) |
InChI Key |
URCUYQYZORMYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


